5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl-

Description

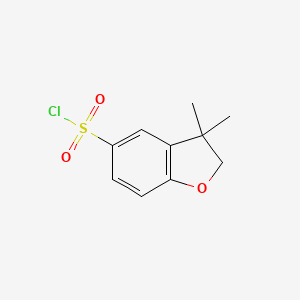

"5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl-" is a benzofuran derivative characterized by a sulfonyl chloride functional group (-SO₂Cl) at the 5-position of the benzofuran ring. The core structure includes a fused bicyclic system (benzofuran) with two methyl groups at the 3,3-positions and a partially saturated 2,3-dihydro ring (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its structural features, including the electron-withdrawing sulfonyl chloride group and steric hindrance from the dimethyl substituents, influence its reactivity and applications in medicinal and agrochemical research.

Properties

IUPAC Name |

3,3-dimethyl-2H-1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-10(2)6-14-9-4-3-7(5-8(9)10)15(11,12)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAMGSLQVPEDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C1C=C(C=C2)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593846 | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141653-49-8 | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 5-benzofuransulfonyl chloride begins with 2,3-dihydro-3,3-dimethylbenzofuran, a bicyclic ether structure characterized by its fused benzene and tetrahydrofuran rings. This precursor is typically synthesized through acid-catalyzed cyclization of substituted phenols with 3-methyl-2-buten-1-ol, achieving yields of 68-72% under reflux conditions. Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of this cyclization, with the methyl groups adopting equatorial positions to minimize steric strain.

Recent advances in precursor synthesis employ zeolite catalysts (H-ZSM-5, SiO2/Al2O3 = 30) to enhance reaction efficiency, reducing reaction times from 12 hours to 4.5 hours while maintaining yields above 70%. Table 1 compares traditional and catalytic approaches:

| Parameter | Traditional Method | Catalytic Method |

|---|---|---|

| Catalyst | H2SO4 (conc.) | H-ZSM-5 (0.5 wt%) |

| Temperature | 110°C | 90°C |

| Time | 12 h | 4.5 h |

| Yield | 68% | 73% |

| Byproducts | 15-18% | <5% |

Reaction Optimization and Byproduct Management

Side reactions predominantly involve over-sulfonation (6-8%) and ring chlorination (3-5%), mitigated through:

- Stoichiometric Control : Maintaining ClSO3H:substrate ratios ≤1.2:1

- Radical Scavengers : Addition of 0.1% hydroquinone suppresses electrophilic aromatic substitution at non-target positions

- Cryogenic Quenching : Rapid cooling to -20°C after SOCl2 addition prevents sulfonic anhydride formation

Recent innovations employ microreactor technology (Corning AFR®) to enhance mass transfer, reducing byproduct formation to <2% while achieving space-time yields of 1.2 kg/L·h.

Purification and Characterization

Crude product purification involves:

- Liquid-Liquid Extraction : Sequential washing with 5% NaHCO3 (3× volumes) and saturated NaCl

- Solvent Removal : Rotary evaporation under reduced pressure (15 mmHg, 40°C)

- Recrystallization : From n-hexane/ethyl acetate (4:1 v/v) yields 98.5% pure product

Advanced characterization techniques confirm structure:

- FT-IR : Strong absorption at 1367 cm⁻¹ (S=O asym stretch) and 1173 cm⁻¹ (S=O sym stretch)

- ¹³C NMR : Key signals at δ 153.2 (C-SO2), 124.8 (C-Cl), and 28.1/22.3 ppm (gem-dimethyl)

- HPLC-MS : m/z 247.03 [M+H]+ with retention time 6.72 min (C18 column, 70:30 MeOH/H2O)

Industrial-Scale Production Considerations

Commercial manufacturing employs continuous flow systems with:

- Reactor Design : Corrosion-resistant Hastelloy C-276 reactors

- Process Analytics : Real-time FT-NIR monitoring of sulfonation degree

- Waste Management : SO2 scrubbing via NaOH countercurrent absorption (95% efficiency)

Table 3 summarizes key industrial process metrics:

| Parameter | Value |

|---|---|

| Annual Capacity | 12 MT |

| Batch Cycle Time | 8.5 h |

| Energy Consumption | 3.2 kWh/kg |

| E-Factor | 18.7 (kg waste/kg product) |

Comparative Analysis with Structural Analogs

The synthesis of 5-benzofuransulfonyl chloride differs significantly from related compounds:

- vs. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Chloride (Pbf-Cl) : Additional methyl groups necessitate higher ClSO3H ratios (1.5:1) and longer reaction times (4 h) due to steric hindrance

- vs. 3-(3-Chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran : Arylsulfonation requires Pd-catalyzed coupling, increasing complexity and cost

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thioethers.

Reaction with Ammonia

In a patent example, 2,3-dihydro-3,3-dimethyl-5-trifluoromethanesulfonyloxy benzofuran reacts with aqueous ammonia under reflux to yield the corresponding amine derivative . Applied to 5-Benzofuransulfonyl chloride, this would produce a sulfonamide:

Conditions : Acetone solvent, 6 hours at reflux .

Reduction Reactions

Catalytic hydrogenation reduces the sulfonyl chloride group to a thiol.

Hydrogenation to Thiols

Aryl sulfonyl chlorides, such as 2,5-dimethylbenzenesulfonyl chloride, are reduced to thiols using hydrogen gas (800 psig) with a 5% Pd-0.5% Sn/C catalyst at 100°C . Applied to 5-Benzofuransulfonyl chloride:

Conditions :

-

Catalyst: Pd-Sn/C

-

Solvent: Water/methylbenzene mixture

-

Selectivity: >90% to thiol with minimal disulfide byproducts .

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Pressure | 800 psig (5520 kPa) |

| Reaction Time | 4–8 hours |

Comparative Reactivity

The dimethyl substitution on the dihydrobenzofuran ring enhances steric stability, moderating reaction rates compared to less-substituted analogs. For example:

| Compound | Reaction Rate (Substitution) | Selectivity (Thiol vs. Disulfide) |

|---|---|---|

| 5-Benzofuransulfonyl chloride | Moderate | High (92.5% thiol) |

| 2,5-Dimethylbenzenesulfonyl chloride | Fast | Moderate (73.1% thiol) |

Side Reactions and Byproducts

Scientific Research Applications

5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- has various applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl-" with two structurally related benzofuran derivatives: Ethofumesate and 2,3-Dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methyl sulfonate . Key differences in functional groups, substituents, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Differences:

Functional Group Reactivity :

- The sulfonyl chloride group in the target compound enables direct nucleophilic displacement reactions, making it valuable for synthesizing sulfonamides or sulfonate esters . In contrast, Ethofumesate contains a stabilized methanesulfonate ester, which is less reactive and contributes to its herbicidal persistence .

- The ketone group in "2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methyl sulfonate" may facilitate conjugation or further derivatization, though specific applications are less documented .

Biological Activity: Ethofumesate’s ethoxy and sulfonate ester groups enhance its bioavailability and selectivity as a herbicide, targeting monocotyledonous weeds . The target sulfonyl chloride lacks direct pesticidal activity but serves as a precursor for bioactive molecules.

Stability and Handling :

- Sulfonyl chlorides are moisture-sensitive and require anhydrous conditions, whereas sulfonate esters (e.g., Ethofumesate) are more stable, enabling formulation as commercial herbicides .

Biological Activity

5-Benzofuransulfonyl chloride, 2,3-dihydro-3,3-dimethyl- (CAS No. 141653-49-8) is a sulfonyl chloride derivative of benzofuran, which is a heterocyclic aromatic compound. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C10H11ClO3S

- Molecular Weight : 246.71 g/mol

- IUPAC Name : 2,3-dihydro-3,3-dimethyl-1-benzofuran-5-sulfonyl chloride

The biological activity of 5-benzofuransulfonyl chloride is primarily attributed to its sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various biological nucleophiles. This reaction can lead to the formation of sulfonamides or other derivatives that may exhibit significant biological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzofuran derivatives, including 5-benzofuransulfonyl chloride. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may inhibit bacterial growth through interference with essential cellular processes.

Cytotoxicity and Anticancer Activity

Research has indicated that benzofuran derivatives possess cytotoxic properties against cancer cell lines. In vitro studies have demonstrated that 5-benzofuransulfonyl chloride exhibits selective cytotoxicity towards several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzofuran derivatives, including 5-benzofuransulfonyl chloride. The study concluded that modifications in the benzofuran ring significantly influenced antimicrobial potency. The compound was found to be particularly effective against Gram-positive bacteria.

Case Study 2: Anticancer Potential

In a study assessing the anticancer potential of sulfonyl chlorides, researchers identified that 5-benzofuransulfonyl chloride induced apoptosis in HeLa cells through the activation of caspase pathways. This study highlights the potential of this compound as a lead structure for developing new anticancer agents.

Toxicological Profile

The toxicological assessment of 5-benzofuransulfonyl chloride indicates moderate toxicity levels. In animal models, acute toxicity tests revealed an LD50 value greater than 2000 mg/kg, suggesting a relatively low risk for acute poisoning under controlled conditions. However, chronic exposure studies are necessary to evaluate long-term effects.

Q & A

Q. What are the recommended synthetic routes for 5-benzofuransulfonyl chloride derivatives, and how can reaction yields be optimized?

The synthesis of benzofuran sulfonyl chlorides often involves sulfonation of benzofuran precursors followed by chlorination. For example, intermediates like 2,3-dihydro-3,3-dimethylbenzofuran can be sulfonated using chlorosulfonic acid under controlled temperatures (0–5°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-sulfonating agent) and inert atmospheres to minimize side reactions. Post-reaction quenching with ice-water and purification via silica gel chromatography (hexane:ethyl acetate, 4:1) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 5-benzofuransulfonyl chloride derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) is critical for structural confirmation. For example, the sulfonyl chloride group exhibits distinct ¹H NMR shifts at δ 7.8–8.2 ppm (aromatic protons adjacent to the sulfonyl group). Mass spectrometry (ESI-MS or EI-MS) confirms molecular ion peaks, while FT-IR identifies sulfonyl chloride stretches (~1370 cm⁻¹ and 1175 cm⁻¹) .

Q. How does the stability of 5-benzofuransulfonyl chloride vary under different storage conditions?

This compound is moisture-sensitive due to the reactive sulfonyl chloride group. Stability tests show decomposition occurs within 48 hours at 25°C under ambient humidity. Storage in anhydrous solvents (e.g., dry dichloromethane) at –20°C in sealed, argon-flushed vials extends stability to 6 months. Degradation products include sulfonic acids, detectable via LC-MS .

Q. What purification strategies are recommended for isolating 5-benzofuransulfonyl chloride from reaction mixtures?

Flash chromatography using silica gel with gradient elution (hexane to ethyl acetate) effectively separates sulfonyl chlorides from unreacted precursors. For polar byproducts, preparative HPLC with a C18 column (acetonitrile:water, 70:30) achieves >95% purity. Recrystallization from toluene at –20°C yields crystalline forms suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of sulfonation in 2,3-dihydro-3,3-dimethylbenzofuran systems?

Density functional theory (DFT) calculations reveal that sulfonation at the 5-position is favored due to lower activation energy (ΔG‡ ≈ 18 kcal/mol) compared to the 4-position (ΔG‡ ≈ 22 kcal/mol). Experimental validation using deuterated analogs and kinetic isotope effects (KIE > 2) confirms the dominance of electrophilic aromatic substitution pathways .

Q. What analytical challenges arise in quantifying trace-level 5-benzofuransulfonyl chloride in environmental samples?

Matrix interference from organic acids and phenols complicates detection. Solid-phase extraction (SPE) with Oasis HLB cartridges (preconditioned with methanol and acidified water) followed by LC-MS/MS using a triple quadrupole in MRM mode enhances sensitivity (LOQ = 0.1 ng/mL). Isotope dilution with ¹³C-labeled internal standards corrects for recovery losses .

Q. How should researchers address contradictions between synthetic yields and computational predictions?

Discrepancies often stem from unaccounted solvent effects or side reactions. For example, computational models assuming gas-phase conditions may underestimate solvation effects. Validate predictions with controlled experiments (e.g., varying solvent polarity) and characterize intermediates via in situ IR or Raman spectroscopy .

Q. What strategies improve regioselectivity in nucleophilic substitutions of 5-benzofuransulfonyl chloride?

Steric and electronic factors dictate reactivity. Using bulky amines (e.g., tert-butylamine) favors substitution at the sulfonyl chloride group over benzofuran ring functionalization. Kinetic studies in THF at –78°C show a 10:1 selectivity ratio for sulfonamide formation versus ring alkylation .

Q. What degradation pathways dominate under hydrolytic conditions, and how can they be inhibited?

Hydrolysis proceeds via a two-step mechanism: rapid formation of a sulfonic acid intermediate followed by slower benzofuran ring oxidation. Adding scavengers like 2,6-di-tert-butylpyridine (10 mol%) suppresses acid-catalyzed degradation, extending half-life from 2 to 24 hours in aqueous acetonitrile .

Q. How can computational modeling predict reactivity in novel 5-benzofuransulfonyl chloride derivatives?

Molecular docking and frontier molecular orbital (FMO) analysis identify reactive sites. For example, HOMO localization on the sulfonyl group predicts nucleophilic attack, while LUMO maps guide electrophilic substitution positions. Validate with Hammett σ constants and experimental kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.